molecular formula C6H8N2OS B13300774 N'-Hydroxy-4-methylthiophene-3-carboximidamide

N'-Hydroxy-4-methylthiophene-3-carboximidamide

Cat. No.: B13300774
M. Wt: 156.21 g/mol
InChI Key: GHFFEHOXIWNJST-UHFFFAOYSA-N
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Chemical Reactions Analysis

N’-Hydroxy-4-methylthiophene-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: N’-Hydroxy-4-methylthiophene-3-carboximidamide can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of N’-Hydroxy-4-methylthiophene-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

N'-hydroxy-4-methylthiophene-3-carboximidamide

InChI

InChI=1S/C6H8N2OS/c1-4-2-10-3-5(4)6(7)8-9/h2-3,9H,1H3,(H2,7,8)

InChI Key

GHFFEHOXIWNJST-UHFFFAOYSA-N

Isomeric SMILES

CC1=CSC=C1/C(=N/O)/N

Canonical SMILES

CC1=CSC=C1C(=NO)N

Origin of Product

United States

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